2-Azaspiro[3.4]octane-2-carboxamide
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Overview
Description
2-Azaspiro[34]octane-2-carboxamide is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system
Scientific Research Applications
2-Azaspiro[3.4]octane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[3.4]octane-2-carboxamide typically involves the annulation of cyclopentane and azetidine rings. Three main synthetic routes have been developed:
Annulation of the Cyclopentane Ring:
Annulation of the Four-Membered Ring: Two methods focus on the formation of the four-membered azetidine ring first, followed by the cyclopentane ring formation.
All three approaches utilize readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required .
Industrial Production Methods: Industrial production methods for this compound are based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods emphasize efficiency, cost-effectiveness, and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Azaspiro[3.4]octane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the spiro ring system acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Mechanism of Action
The mechanism of action of 2-Azaspiro[3.4]octane-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spiro ring system can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
2-Azaspiro[3.3]heptane: Another spirocyclic compound with a similar structure but a different ring size.
2-Azaspiro[4.4]nonane: Features a larger spiro ring system compared to 2-Azaspiro[3.4]octane-2-carboxamide.
Uniqueness: this compound is unique due to its specific ring size and the presence of a carboxamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-azaspiro[3.4]octane-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-7(11)10-5-8(6-10)3-1-2-4-8/h1-6H2,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZCEHOQNNVYJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CN(C2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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